molecular formula C11H12O3 B3049049 1-[4-(Oxiran-2-ylmethoxy)phenyl]ethanone CAS No. 19152-55-7

1-[4-(Oxiran-2-ylmethoxy)phenyl]ethanone

Cat. No.: B3049049
CAS No.: 19152-55-7
M. Wt: 192.21 g/mol
InChI Key: HBJRNQOAQXJYPB-UHFFFAOYSA-N
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Description

1-[4-(Oxiran-2-ylmethoxy)phenyl]ethanone is an organic compound with the molecular formula C11H12O3 and a molecular weight of 192.21 g/mol It is characterized by the presence of an oxirane (epoxide) ring and a phenyl group attached to an ethanone moiety

Preparation Methods

The synthesis of 1-[4-(Oxiran-2-ylmethoxy)phenyl]ethanone typically involves the reaction of 4-hydroxyacetophenone with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to form the oxirane ring . The reaction conditions generally include:

    Temperature: Room temperature to slightly elevated temperatures.

    Solvent: Commonly used solvents include ethanol or methanol.

    Reaction Time: Several hours to ensure complete conversion.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-[4-(Oxiran-2-ylmethoxy)phenyl]ethanone undergoes various chemical reactions, including:

    Oxidation: The oxirane ring can be opened under oxidative conditions to form diols.

    Reduction: Reduction of the ethanone moiety can yield the corresponding alcohol.

    Substitution: The oxirane ring is susceptible to nucleophilic attack, leading to ring-opening reactions. Common reagents include nucleophiles such as amines, thiols, and alcohols.

    Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, resulting in the formation of glycols.

Major products formed from these reactions depend on the specific reagents and conditions used. For example, reaction with amines can yield amino alcohols, while reaction with thiols can produce thioethers.

Scientific Research Applications

1-[4-(Oxiran-2-ylmethoxy)phenyl]ethanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[4-(Oxiran-2-ylmethoxy)phenyl]ethanone is largely dependent on its chemical reactivity. The oxirane ring is highly strained and reactive, making it susceptible to nucleophilic attack. This reactivity underlies many of its chemical transformations and interactions with biological molecules. The compound can form covalent bonds with nucleophilic sites in proteins and other biomolecules, potentially disrupting their normal function and leading to various biological effects .

Comparison with Similar Compounds

1-[4-(Oxiran-2-ylmethoxy)phenyl]ethanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of an oxirane ring and an ethanone moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[4-(oxiran-2-ylmethoxy)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-8(12)9-2-4-10(5-3-9)13-6-11-7-14-11/h2-5,11H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBJRNQOAQXJYPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OCC2CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50397614
Record name 1-[4-(oxiran-2-ylmethoxy)phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50397614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19152-55-7
Record name 1-[4-(oxiran-2-ylmethoxy)phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50397614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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